molecular formula C13H11BN2O2 B2724600 (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 1803179-52-3

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid

カタログ番号: B2724600
CAS番号: 1803179-52-3
分子量: 238.05
InChIキー: SNTPKDXAJMSHAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid (CAS 1803179-52-3) is a high-purity organoboron compound with a molecular formula of C13H11BN2O2 and a molecular weight of 238.1 g/mol . This reagent is part of the important class of organoboronic acids, which are widely used in synthetic chemistry due to their stability, low toxicity, and remarkable functional group tolerance . Its primary research value lies in its role as a versatile building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental to constructing complex molecules in medicinal chemistry and materials science . The compound is particularly valuable in the synthesis of α-tertiary amines, a structural motif prevalent in pharmaceuticals and bioactive molecules . This motif significantly influences a compound's basicity and lipophilicity, which are critical parameters for optimizing drug-target interactions . Furthermore, research into photochemical 1,3-boronate rearrangements demonstrates the potential of such boronic acids in innovative, light-driven methodologies to create sterically hindered quaternary carbon centers, overcoming traditional limitations of thermal reactions . This opens new avenues for the late-stage functionalization of complex molecules, accelerating advancements in drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. Labfind Product Page for (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid . 2. PMC: "Photochemical 1,3-boronate rearrangement enables three-component..." .

特性

IUPAC Name

(1-phenylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPKDXAJMSHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-phenyl-1,3-benzodiazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

化学反応の分析

Types of Reactions

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Substitution: Undergoes electrophilic substitution reactions with reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include various substituted benzodiazoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

科学的研究の応用

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

作用機序

The mechanism of action of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the transfer of the aryl group to the halide.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

Boronic acid acidity (pKa) is critical for diol-binding and physiological applications. Substituents on the aromatic ring modulate pKa through electronic and steric effects:

  • (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (): The electron-donating butyl group likely raises pKa compared to phenyl-substituted analogs, reducing acidity. This aligns with studies showing alkyl-substituted boronic acids (e.g., 3-AcPBA) exhibit higher pKa values than aryl derivatives, limiting their utility at physiological pH .
  • (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid (): Similar to butyl derivatives, isopropyl substitution may increase pKa, though steric hindrance could further destabilize the boronate conjugate base.
  • (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid : The electron-withdrawing phenyl group lowers pKa, enhancing acidity and diol-binding capacity. This is consistent with fluoro-substituted boronic acids, where electron-withdrawing groups stabilize the boronate form .

Table 1: Structural and Acidity Comparisons

Compound Substituent Molecular Weight Predicted pKa*
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid Phenyl ~283.1 g/mol ~7.5–8.5
(1-Butyl-1H-benzodiazol-5-yl)boronic acid Butyl 202.02 g/mol ~8.5–9.5
(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid Isopropyl 204.03 g/mol ~8.7–9.7
Phenanthren-9-yl boronic acid Phenanthrene 232.06 g/mol ~7.8 (measured)

*Predicted based on substituent electronic effects .

Antiproliferative Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .
  • Benzodiazole derivatives: The benzodiazole core in (1-phenyl-1,3-benzodiazol-5-yl)boronic acid may enhance binding to serine proteases or transcription factors due to its planar aromatic structure. Comparatively, boronic acid-containing cis-stilbenes (e.g., compound 13c) show IC₅₀ values of 0.48–2.1 μM against cancer cell lines via tubulin polymerization inhibition .
Protease Inhibition
  • Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with Ki = 40 nM, leveraging boronic acid reactivity with serine residues . The benzodiazole-phenyl system in the target compound could similarly target protease active sites, though empirical validation is needed.

Reactivity in Suzuki Coupling

Boronic acids are widely used in Suzuki-Miyaura cross-coupling. The reactivity of (1-phenyl-1,3-benzodiazol-5-yl)boronic acid depends on steric hindrance from the benzodiazole ring. For example, 3-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid () participates in Suzuki reactions to form poly(hetero)aryl compounds . The target compound’s bulkier structure may reduce coupling efficiency compared to simpler aryl boronic acids.

Key Research Findings

Acidity : Electron-withdrawing aryl substituents lower pKa, favoring boronate formation at physiological pH, unlike alkyl-substituted analogs .

Biological Potency : Structural analogs like phenanthren-9-yl boronic acid and cis-stilbenes demonstrate potent anticancer activity, suggesting the target compound merits further evaluation .

生物活性

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid features a boronic acid functional group attached to a benzodiazole ring, which contributes to its unique chemical reactivity and biological properties. The general structure can be represented as follows:

C13H12BN2O2\text{C}_{13}\text{H}_{12}\text{B}\text{N}_2\text{O}_2

The biological activity of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols present in sugars and other biomolecules, which is crucial for its biological function. This property has been exploited in various applications, particularly in drug development.

Anticancer Activity

Research indicates that (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid exhibits significant anticancer properties. In a study evaluating the cytotoxic effects on prostate cancer cells (PC-3), it was found that treatment with this compound reduced cell viability significantly while maintaining the viability of healthy cells. The results are summarized in the following table:

Concentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
0.57590
15585
24480
53371

These findings suggest that (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid selectively targets cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Inhibition zones were measured for several microorganisms, demonstrating effective growth inhibition. The results are presented in the following table:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus10
Escherichia coli12
Pseudomonas aeruginosa9
Candida albicans11

These results indicate that (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid possesses notable antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several studies have highlighted the potential applications of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid in different therapeutic areas:

  • Cancer Therapy : A study demonstrated the effectiveness of this compound in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
  • Antimicrobial Applications : Research showed that formulations containing this compound could enhance the efficacy of existing antibiotics against resistant strains.
  • Fluorescent Probes : Its ability to bind selectively to certain biomolecules has led to investigations into its use as a fluorescent probe for imaging applications in biological systems .

Q & A

Q. What are the key considerations for synthesizing (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions, including:

  • Temperature and solvent choice : Polar aprotic solvents (e.g., THF) at 60–80°C are optimal for Suzuki-Miyaura coupling, balancing reactivity and stability of the boronic acid moiety .
  • Protecting groups : Use of pinacol or diol esters to prevent boroxine formation during purification .
  • Analytical validation : Post-synthesis characterization via 1H^1H/13C^13C NMR to confirm regioselectivity and LC-MS/MS to detect impurities (<1 ppm) .

Q. Which analytical techniques are most effective for characterizing boronic acid derivatives?

Methodological Answer:

  • Mass Spectrometry (MS) : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification, enabling accurate sequencing of peptide boronic acids . LC-MS/MS in MRM mode detects underivatized boronic acids at <1 ppm sensitivity .
  • NMR : 11B^{11}B NMR distinguishes free boronic acid (δ ~30 ppm) from boronate esters (δ ~10 ppm) .
  • Surface Plasmon Resonance (SPR) : Quantifies glycoprotein binding affinities (e.g., dissociation constants KdK_d) by immobilizing boronic acids on carboxymethyl dextran surfaces .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

Methodological Answer: The boronic acid group enables Suzuki-Miyaura coupling via transmetallation with Pd catalysts. Key factors:

  • Electronic effects : Electron-withdrawing groups (e.g., -CF3_3) on the benzodiazole ring enhance electrophilicity, accelerating aryl halide coupling .
  • Steric hindrance : Substituents at the 1-position (e.g., phenyl) may reduce reaction rates but improve regioselectivity .
  • Solvent/base system : Bicarbonate buffers in aqueous THF stabilize the boronate intermediate, minimizing protodeboronation .

Advanced Research Questions

Q. How can researchers address challenges in mass spectrometry analysis of boronic acid-containing compounds?

Methodological Answer:

  • Derivatization : Convert boronic acids to cyclic esters (e.g., with 2,3-butanedione) to prevent dehydration/trimerization. DHB matrix in MALDI-MS simultaneously derivatizes and ionizes peptides .
  • High-resolution MS : Use Orbitrap or Q-TOF systems to resolve boroxine adducts (e.g., [M + B2_2O3_3]+^+) from parent ions .
  • Data interpretation : Apply deconvolution algorithms to distinguish boronic acid monomers from trimers in complex libraries .

Q. What factors determine the binding kinetics between boronic acids and diols in physiological conditions?

Methodological Answer: Kinetic parameters (konk_{on}, koffk_{off}) are influenced by:

  • Sugar stereochemistry : D-Fructose binds faster (kon103M1s1k_{on} \approx 10^3 \, M^{-1}s^{-1}) than D-glucose due to favorable 1,2-diol geometry .
  • pH : Binding is optimal at pH 7.4–8.5, where boronic acid exists as the trigonal planar form (enhanced Lewis acidity) .
  • Substituent effects : Electron-deficient arylboronic acids (e.g., nitro-substituted) exhibit faster konk_{on} due to increased electrophilicity .

Q. How do non-specific interactions affect the selectivity of boronic acid-based glycoprotein capture systems?

Methodological Answer: Non-specific binding arises from:

  • Electrostatic interactions : Carboxylate-rich proteins (e.g., RNAse A) bind to boronic acid surfaces at neutral pH. Mitigate by using high-ionic-strength buffers (e.g., 150 mM NaCl) .
  • Hydrophobic effects : Aromatic residues in glycoproteins (e.g., avidin) interact with benzodiazole moieties. Add 1% Tween-20 to blocking buffers .
  • Optimization workflow :
    • Screen buffer compositions (pH, salt, surfactants).
    • Use SPR to quantify specific vs. non-specific binding ratios .
    • Modify boronic acid density on surfaces; lower densities reduce multi-valent non-specific interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。